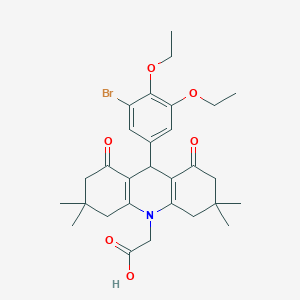![molecular formula C23H20N2O4 B302066 N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302066.png)
N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as ENFC, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic applications. The compound belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. ENFC has shown promise in various studies as a potential therapeutic agent for treating various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. Additionally, N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-angiogenic properties, which could help to prevent the growth and spread of tumors.
Biochemical and physiological effects:
N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can reduce tumor growth and metastasis in animal models of cancer. Additionally, N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful agent for treating various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a therapeutic agent for treating various diseases. N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have promising anticancer, anti-inflammatory, and antioxidant properties, which could make it a useful agent for treating various diseases. Additionally, N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is relatively easy to synthesize, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
One of the limitations of using N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential toxicity. Although N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have promising therapeutic properties, it can also be toxic to normal cells at high concentrations. Additionally, the exact mechanism of action of N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which could make it difficult to develop targeted therapies based on the compound.
Zukünftige Richtungen
There are several potential future directions for research on N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of research is the development of targeted therapies based on the compound. N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have promising anticancer properties, and further research could help to identify specific molecular targets for the compound. Additionally, research could be focused on developing modified versions of N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide that have improved therapeutic properties or reduced toxicity.
Another potential area of research is the development of N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide-based drug delivery systems. N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is relatively easy to synthesize, and it could be incorporated into various drug delivery systems to improve its efficacy and reduce its toxicity. Additionally, research could be focused on developing N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide-based imaging agents for use in diagnostic applications.
Conclusion:
N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has shown promise in various scientific studies as a potential therapeutic agent for treating various diseases. The compound has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties, and further research could help to identify specific molecular targets for the compound. Although there are limitations to using N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments, the compound has several advantages, including its ease of synthesis and potential therapeutic applications. Future research could focus on developing targeted therapies based on the compound, as well as developing modified versions of N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide with improved therapeutic properties or reduced toxicity.
Synthesemethoden
N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction process that involves the condensation of 2-ethoxy-3-methoxybenzaldehyde with 2-naphthoic acid hydrazide in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful agent for treating various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C23H20N2O4 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
N-[(Z)-(2-ethoxy-3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-22-16(8-6-10-20(22)27-2)14-24-25-23(26)21-13-18-17-9-5-4-7-15(17)11-12-19(18)29-21/h4-14H,3H2,1-2H3,(H,25,26)/b24-14- |
InChI-Schlüssel |
LYAUODFLTMUOAJ-OYKKKHCWSA-N |
Isomerische SMILES |
CCOC1=C(C=CC=C1OC)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CCOC1=C(C=CC=C1OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-bromo-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302004.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302006.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302007.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302008.png)